Cas no 1017418-49-3 (3-(3-METHYLPHENYL)MORPHOLINE)

3-(3-メチルフェニル)モルホリンは、有機合成化学において重要な中間体として利用される化合物です。芳香族基とモルホリン環を有する構造的特徴から、医薬品や農薬の合成において高い反応性と選択性を示します。特に、3位のメチル基による立体効果により、特定の反応経路で優れた収率が得られる点が特長です。本化合物は高い純度で提供可能であり、複雑な分子骨格構築の際の鍵中間体としての利用が期待されます。また、適度な極性を有するため、各種溶媒への溶解性に優れ、反応条件の設計が容易であるという利点があります。

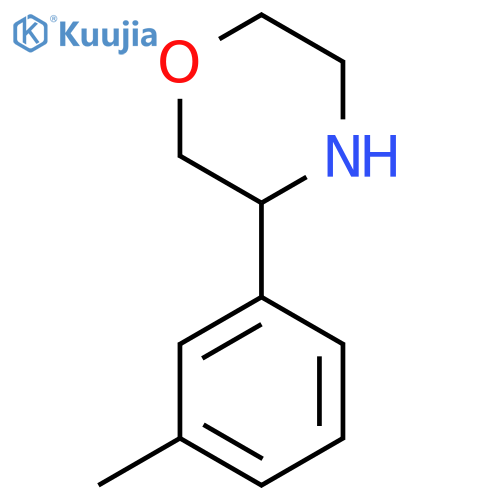

3-(3-METHYLPHENYL)MORPHOLINE structure

商品名:3-(3-METHYLPHENYL)MORPHOLINE

CAS番号:1017418-49-3

MF:C11H15NO

メガワット:177.242902994156

CID:5250103

3-(3-METHYLPHENYL)MORPHOLINE 化学的及び物理的性質

名前と識別子

-

- 3-(3-methylphenyl)morpholine

- 3-(m-Tolyl)morpholine

- 3-m-tolylmorpholine

- Morpholine, 3-(3-methylphenyl)-

- 3-(3-METHYLPHENYL)MORPHOLINE

-

- インチ: 1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-13-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3

- InChIKey: JGXBLFNVXDHOTE-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C2C=CC=C(C)C=2)C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 160

- トポロジー分子極性表面積: 21.3

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-(3-METHYLPHENYL)MORPHOLINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-368388-2.5g |

3-(3-methylphenyl)morpholine |

1017418-49-3 | 95.0% | 2.5g |

$2464.0 | 2025-03-18 | |

| Enamine | EN300-368388-0.5g |

3-(3-methylphenyl)morpholine |

1017418-49-3 | 95.0% | 0.5g |

$1207.0 | 2025-03-18 | |

| Enamine | EN300-368388-10.0g |

3-(3-methylphenyl)morpholine |

1017418-49-3 | 95.0% | 10.0g |

$5405.0 | 2025-03-18 | |

| Enamine | EN300-368388-0.1g |

3-(3-methylphenyl)morpholine |

1017418-49-3 | 95.0% | 0.1g |

$1106.0 | 2025-03-18 | |

| Enamine | EN300-368388-1.0g |

3-(3-methylphenyl)morpholine |

1017418-49-3 | 95.0% | 1.0g |

$1256.0 | 2025-03-18 | |

| Enamine | EN300-368388-5.0g |

3-(3-methylphenyl)morpholine |

1017418-49-3 | 95.0% | 5.0g |

$3645.0 | 2025-03-18 | |

| Enamine | EN300-368388-0.25g |

3-(3-methylphenyl)morpholine |

1017418-49-3 | 95.0% | 0.25g |

$1156.0 | 2025-03-18 | |

| Enamine | EN300-368388-0.05g |

3-(3-methylphenyl)morpholine |

1017418-49-3 | 95.0% | 0.05g |

$1056.0 | 2025-03-18 |

3-(3-METHYLPHENYL)MORPHOLINE 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

1017418-49-3 (3-(3-METHYLPHENYL)MORPHOLINE) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量